N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O3/c1-27(2)20-9-5-18(6-10-20)21(28-11-13-31-14-12-28)16-26-23(30)22(29)25-15-17-3-7-19(24)8-4-17/h3-10,21H,11-16H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJKBAWPMMCVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 445.96 g/mol. The structure features a chlorobenzyl group and a morpholinoethyl moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H30ClN3O3 |
| Molecular Weight | 445.96 g/mol |
| CAS Number | 899729-53-4 |
| Melting Point | Not available |
| Solubility | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may exert its effects through:
- Receptor Modulation : Binding to specific receptors involved in signal transduction pathways, potentially influencing cellular responses.
- Enzyme Inhibition : Acting as an inhibitor for certain enzymes, altering metabolic pathways.
- Antimicrobial Activity : Exhibiting activity against various bacterial strains, particularly Gram-positive bacteria.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar oxalamide derivatives, suggesting that this compound may exhibit comparable effects. For example, compounds with halogenated phenyl groups have shown increased lipophilicity and membrane permeability, enhancing their efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The presence of the chlorobenzyl and dimethylamino groups in the structure contributes significantly to the compound's biological activity. The following points summarize key findings from SAR studies:
- Chlorine Substitution : The introduction of chlorine atoms enhances lipophilicity and can improve antibacterial activity due to better membrane penetration.
- Dimethylamino Group : This moiety is known to enhance solubility and may contribute to the compound's interaction with biological targets.
Case Studies
- Antimicrobial Efficacy : A study evaluated various oxalamide derivatives for their antimicrobial properties against S. aureus, E. coli, and Candida albicans. The results indicated that compounds with similar structural features to this compound were effective against Gram-positive bacteria but less effective against Gram-negative strains .
- In Vivo Studies : Experimental models demonstrated that compounds with similar oxalamide structures exhibited significant anti-inflammatory effects, providing insights into their potential therapeutic applications beyond antimicrobial activity .
Preparation Methods
Stepwise Oxalyl Chloride-Mediated Coupling
Principle : Sequential acylation of amines using oxalyl chloride (Cl−C(=O)−C(=O)−Cl).
Procedure :
- Intermediate 1 Synthesis :
- React 4-chlorobenzylamine (1 eq) with oxalyl chloride (1.05 eq) in anhydrous dichloromethane at 0–5°C.
- Add triethylamine (2.1 eq) to scavenge HCl.
- Isolate mono-acylated intermediate (N-(4-chlorobenzyl)oxalyl chloride) via vacuum distillation.
Intermediate 2 Preparation :
- Synthesize 2-(4-(dimethylamino)phenyl)-2-morpholinoethylamine via reductive amination:
- React 4-(dimethylamino)benzaldehyde with morpholine in ethanol.
- Add sodium cyanoborohydride (NaBH₃CN) to form the secondary amine.
- Purify by column chromatography (SiO₂, ethyl acetate/hexane).
- Synthesize 2-(4-(dimethylamino)phenyl)-2-morpholinoethylamine via reductive amination:
Final Coupling :
Critical Parameters :
- Temperature control during oxalyl chloride reactions to prevent over-acylation.
- Use of molecular sieves to maintain anhydrous conditions.
Ruthenium-Catalyzed Dehydrogenative Coupling
Principle : Acceptorless dehydrogenative coupling (ADC) using Ru-pincer complexes.
Procedure :
- Charge a reactor with:
- Ethylene glycol (1.0 mmol)
- 4-Chlorobenzylamine (2.2 mmol)
- 2-(4-(Dimethylamino)phenyl)-2-morpholinoethylamine (2.2 mmol)
- Ru-MACHO-BH catalyst (1 mol%)
- t-BuOK (2 mol%) in toluene (2 mL)
Heat at 135°C for 24 hours under H₂ atmosphere.
Monitor reaction via TLC (silica gel, Rf = 0.3 in 1:1 hexane/ethyl acetate).
Isolate product via flash chromatography (85% purity, 53% yield).
Advantages :
- Avoids stoichiometric acid scavengers.
- Generates H₂ as the only byproduct.
Limitations :
- Lower yield compared to stepwise methods.
- Requires specialized catalysts.
Comparative Analysis of Methods
| Parameter | Oxalyl Chloride Method | Ru-Catalyzed ADC |
|---|---|---|
| Yield | 68–72% | 53% |
| Reaction Time | 14–18 hours | 24 hours |
| Byproducts | HCl, minor oligomers | H₂ gas |
| Scalability | Pilot-scale feasible | Lab-scale only |
| Cost | Moderate ($120–150/g) | High ($220–300/g) |
Key Observations :
- The oxalyl chloride route remains the most practical for gram-scale synthesis.
- ADC methods require optimization but offer greener alternatives.
Challenges and Optimization Strategies
Regioselectivity Control
Unsymmetrical oxalamides often form regioisomers. Strategies to enhance N1/N2 specificity include:
Purification Difficulties
- Issue : Co-elution of morpholinoethyl byproducts in silica columns.
- Solution : Employ reverse-phase HPLC (C18 column, 70:30 acetonitrile/water).
Q & A
Q. What are the standard synthetic routes for N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide, and how is purity ensured?
Answer: The synthesis typically involves a multi-step process:
Intermediate Preparation : Formation of the 4-chlorobenzyl and morpholinoethyl moieties via nucleophilic substitution or coupling reactions .
Oxalamide Coupling : Reacting intermediates with oxalyl chloride or activated oxalate esters under controlled conditions (e.g., anhydrous solvent, 0–5°C) to form the oxalamide backbone .
Purification : Chromatography (HPLC or column) is used to isolate the compound, followed by recrystallization in ethanol/water mixtures .
Purity Validation :
- Spectroscopy : -NMR and -NMR confirm structural integrity (e.g., morpholine ring protons at δ 3.5–4.0 ppm; aromatic protons at δ 6.8–7.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected ~450–460 g/mol) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- -NMR identifies aromatic protons (e.g., 4-chlorobenzyl group), morpholine/methylamino protons, and amide NH signals .
- -NMR confirms carbonyl carbons (C=O at ~165–170 ppm) and quaternary carbons in aromatic rings .
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
Answer: Contradictions often arise from:
- Structural Analogues : Minor substituent changes (e.g., Cl vs. F in benzyl groups) drastically alter target binding .
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) impacts IC values .
Methodology for Resolution :
Comparative SAR Studies : Synthesize analogues (e.g., 4-fluorobenzyl or methylpiperazine variants) to isolate critical functional groups .
Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics for specific targets .
Q. What strategies optimize reaction yields during scale-up synthesis?
Answer:
- Solvent Optimization : Replace THF with DMF for better solubility of intermediates at higher concentrations .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide coupling steps .
- Process Automation : Continuous flow reactors improve temperature control and reduce side reactions (e.g., epimerization) .
Data-Driven Example :
| Parameter | Small Scale (Lab) | Optimized Scale-Up |
|---|---|---|
| Solvent | THF | DMF |
| Temperature | 0°C | 25°C |
| Yield | 45% | 72% |
| Source: Adapted from industrial-scale oxalamide syntheses . |
Q. How can computational methods predict the compound’s mechanism of action?
Answer:
- Molecular Docking : Simulate binding to targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. The morpholinoethyl group often interacts with hydrophobic pockets .
- Molecular Dynamics (MD) : Assess stability of ligand-target complexes over 100-ns simulations (e.g., RMSD < 2.0 Å indicates stable binding) .
- QSAR Modeling : Correlate substituent electronegativity (Cl, NMe) with activity trends (e.g., Hammett constants predict bioactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
